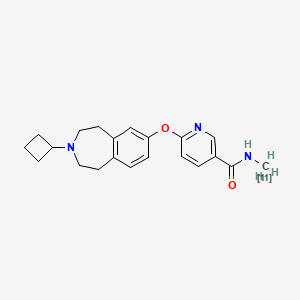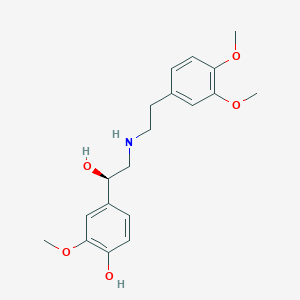
3-Methoxydenopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of dopamine, a well-known catecholamine neurotransmitter involved in multiple physiological functions, including movement control and reward mechanisms . This compound has been studied for its potential role as a neuromodulator and its involvement in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:
Dopamine+CH3I→this compound+KI
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxydenopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to dopamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxydenopamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying neurotransmitter metabolism and function.
Mécanisme D'action
The mechanism of action of 3-Methoxydenopamine involves its interaction with trace amine-associated receptor 1 (TAAR1). It acts as an agonist of TAAR1, leading to the activation of intracellular signaling pathways such as cAMP accumulation and ERK and CREB phosphorylation . These signaling events are associated with various physiological effects, including movement control and behavioral modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxytyramine: A metabolite of dopamine with similar neuromodulatory effects.
4-Methoxytyramine: Another methoxy derivative of dopamine with distinct biochemical properties.
3,4-Dimethoxyphenethylamine: A compound with structural similarities but different pharmacological effects.
Uniqueness
3-Methoxydenopamine is unique in its specific interaction with TAAR1 and its potential role as a neuromodulator. Unlike other methoxy derivatives, it has been shown to induce significant ERK and CREB phosphorylation, highlighting its distinct biochemical and physiological effects .
Propriétés
Numéro CAS |
87081-64-9 |
|---|---|
Formule moléculaire |
C19H25NO5 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1 |
Clé InChI |
CMOAXFDYWBKVKZ-INIZCTEOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


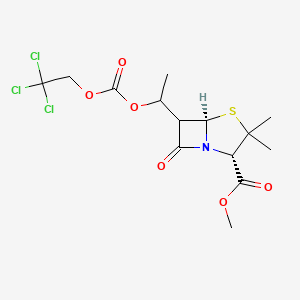
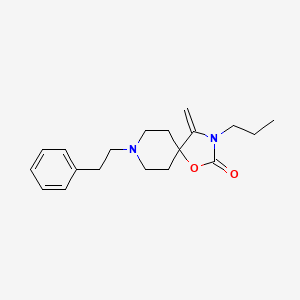
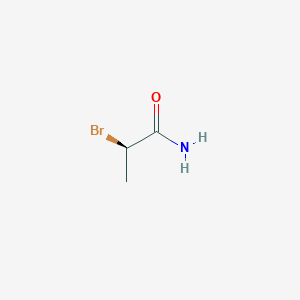
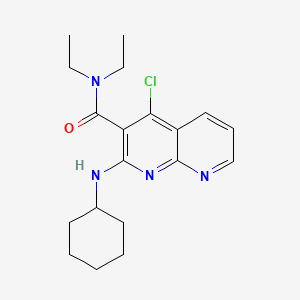
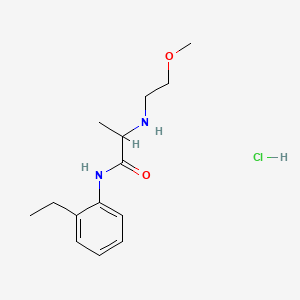
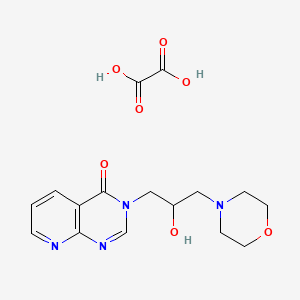
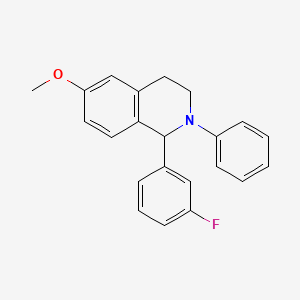
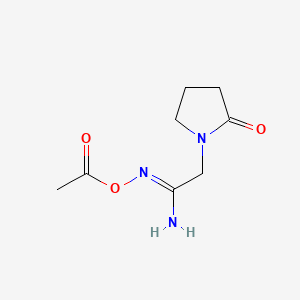
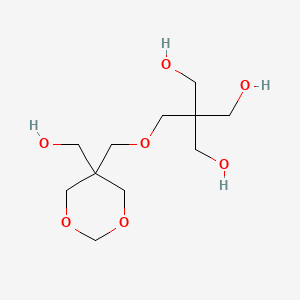
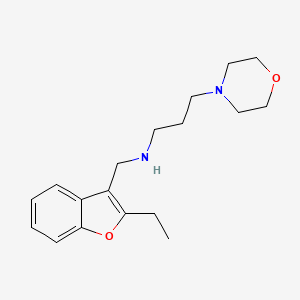

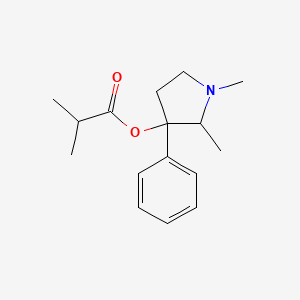
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
